3,4-Dimethylhippuric acid

Übersicht

Beschreibung

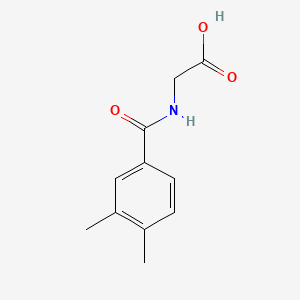

3,4-Dimethylhippuric acid, also known as 3,4-dimethylhippate, belongs to the class of organic compounds known as hippuric acids . Hippuric acids are compounds containing hippuric acid, which consists of a benzoyl group linked to the N-terminal of a glycine .

Molecular Structure Analysis

The molecular formula of 3,4-Dimethylhippuric acid is C11H13NO3 . It has a molecular weight of 207.23 g/mol .

Physical And Chemical Properties Analysis

3,4-Dimethylhippuric acid is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The melting point ranges from 159.0 to 162.0 degrees Celsius . It is almost transparent in methanol .

Wissenschaftliche Forschungsanwendungen

Biological Monitoring

3,4-Dimethylhippuric acid is used as a biological monitoring index for exposure to trimethylbenzene, particularly in occupational settings like transfer printing workers . It is a metabolite that can be measured in urine to assess the level of exposure to trimethylbenzene, which is a solvent used in various industrial processes.

Environmental Science

In environmental science, 3,4-Dimethylhippuric acid has been studied for its degradation by microbial strains like Sphingosinicella microcystinivorans strain B-9 . This research is significant for understanding the biodegradation of amino acid-containing compounds and their impact on environmental health.

Biochemistry

The role of 3,4-Dimethylhippuric acid in biochemistry includes its function as a metabolite in the body’s response to certain chemical exposures . Its concentration in urine is reflective of the body’s metabolic processes in response to organic solvent exposure.

Industrial Applications

Chemically, 3,4-Dimethylhippuric acid is used in the synthesis of other compounds and can be a reagent in various chemical reactions . Its purity and properties are crucial for its application in chemical synthesis and manufacturing processes.

Analytical Chemistry

In analytical chemistry, 3,4-Dimethylhippuric acid is utilized for its physical and chemical properties, aiding in the development of analytical methods such as high-performance liquid chromatography (HPLC) for monitoring industrial chemicals .

Pharmacology

Pharmacologically, 3,4-Dimethylhippuric acid is significant for its role in toxicology studies, where it serves as an indicator of exposure to certain toxic substances . It helps in understanding the pharmacokinetics of xenobiotics and their metabolites.

Safety and Hazards

3,4-Dimethylhippuric acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash hands thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and to wash with plenty of soap and water if it comes into contact with skin .

Wirkmechanismus

Target of Action

3,4-Dimethylhippuric acid is a metabolite of 1,2,4-trimethylbenzene (1,2,4-TMB) .

Mode of Action

It is known to be a metabolite of 1,2,4-trimethylbenzene, suggesting it may play a role in the metabolism and detoxification of this compound .

Biochemical Pathways

It is known to be a metabolite of 1,2,4-trimethylbenzene, indicating it is part of the metabolic pathway for this compound .

Pharmacokinetics

It has been detected in the urine of workers exposed to 1,2,4-trimethylbenzene, suggesting it is excreted from the body through the urinary system . The urinary concentration of 3,4-Dimethylhippuric acid was found to be low at the start of each shift and high at the end, indicating that its levels in the body may fluctuate with exposure to 1,2,4-trimethylbenzene .

Result of Action

Its presence in urine following exposure to 1,2,4-trimethylbenzene suggests it may play a role in the body’s response to this compound .

Action Environment

The action of 3,4-Dimethylhippuric acid may be influenced by environmental factors such as the level of exposure to 1,2,4-trimethylbenzene . For example, the urinary concentration of 3,4-Dimethylhippuric acid was found to increase with exposure to 1,2,4-trimethylbenzene .

Eigenschaften

IUPAC Name |

2-[(3,4-dimethylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHXVMSVUHHHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177656 | |

| Record name | 3,4-Dimethylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylhippuric acid | |

CAS RN |

23082-12-4 | |

| Record name | 3,4-Dimethylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3,4-dimethylphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

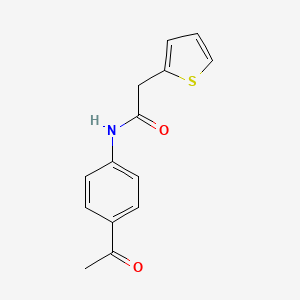

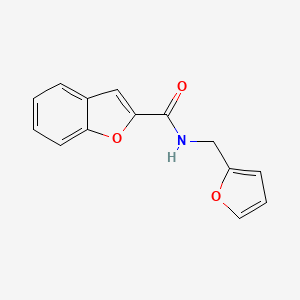

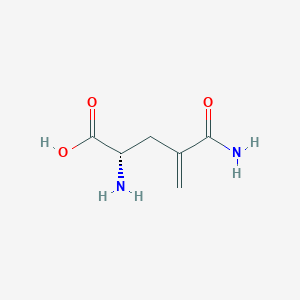

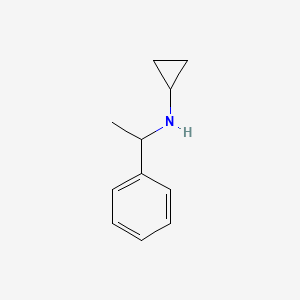

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3,4-dimethylhippuric acid in occupational health?

A: 3,4-Dimethylhippuric acid serves as a valuable biomarker for assessing exposure to 1,2,4-trimethylbenzene, a common industrial solvent. Studies have shown a direct correlation between the levels of 3,4-dimethylhippuric acid in urine and the extent of 1,2,4-trimethylbenzene exposure in workers. [, , , ] This correlation makes it a useful tool in occupational health monitoring.

Q2: How is 3,4-dimethylhippuric acid formed in the body?

A: 3,4-Dimethylhippuric acid is a metabolite of 1,2,4-trimethylbenzene. [, , ] Following exposure, 1,2,4-trimethylbenzene undergoes a series of metabolic transformations in the liver, ultimately resulting in the formation of 3,4-dimethylhippuric acid, which is then excreted in the urine.

Q3: How do physiological factors like exercise affect the levels of 3,4-dimethylhippuric acid?

A: Research utilizing physiologically based toxicokinetic models suggests that physical activity can significantly influence the levels of 3,4-dimethylhippuric acid in the body. [] Increased physical exertion, such as moderate exercise, can lead to elevated levels of this metabolite in urine, particularly in the period immediately following exposure. This highlights the importance of considering activity levels when interpreting biomarker data.

Q4: Does the timing of urine sample collection impact the interpretation of 3,4-dimethylhippuric acid levels?

A: Yes, the timing of urine sample collection is crucial when utilizing 3,4-dimethylhippuric acid as a biomarker for 1,2,4-trimethylbenzene exposure. [] End-of-shift urine samples primarily reflect the exposure from that specific workday, while samples collected before the start of a shift, particularly on a Friday, provide a more cumulative measure of exposure over the entire workweek. This understanding is vital for accurate exposure assessment and risk management.

Q5: How is 3,4-dimethylhippuric acid quantified in urine samples?

A5: While the provided research abstracts do not detail specific analytical techniques, the quantification of 3,4-dimethylhippuric acid in urine samples likely involves methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS). These methods offer the sensitivity and selectivity required to accurately measure metabolite levels in biological matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)

![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid ethyl ester](/img/structure/B1195702.png)

![1-(4-methylphenyl)spiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1195706.png)

![2-[1-[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]guanidine](/img/structure/B1195709.png)

![2-Piperazin-1-ylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1195718.png)